molecular formula C11H8F3N3OS2 B2967235 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391875-79-9

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2967235
CAS RN: 391875-79-9
M. Wt: 319.32
InChI Key: ZHVRLUYZXWCWME-UHFFFAOYSA-N
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Description

The compound “N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group, a benzamide group, and a 1,3,4-thiadiazole ring with a methylthio substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the use of (thio)urea derivatives as organocatalysts .


Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The 1,3,4-thiadiazole ring is a common motif in medicinal chemistry, often contributing to the bioactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been the subject of extensive study in organic chemistry, particularly in the context of C–F bond activation . These compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its trifluoromethyl group, which can profoundly alter the properties of organic molecules . Trifluoromethyl groups are known for their high hydrolytic, chemical, and metabolic stabilities .

Scientific Research Applications

Anticancer Potential and Molecular Docking Studies The research into thiadiazole and benzamide derivatives, similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has shown significant promise in anticancer applications. A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups synthesized under microwave irradiation demonstrated potent in vitro anticancer activity against several human cancer cell lines. These compounds, evaluated using the MTT assay method, showed promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Supramolecular Gelation and Non-Covalent Interactions Another area of interest is the use of N-(thiazol-2-yl)benzamide derivatives, closely related in structure, as supramolecular gelators. Research focusing on the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, has shown that these compounds can effectively gelate ethanol/water and methanol/water mixtures. This demonstrates their potential in creating stable and low minimum gelator concentration (MGC) materials (Yadav & Ballabh, 2020).

Photophysical Properties and Fluorescence Studies Research into the photophysical properties of thiadiazole benzamide derivatives has revealed interesting fluorescence effects, indicative of potential applications in bio-imaging and molecular probes. Studies on compounds similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have shown dual fluorescence and distinct fluorescence emissions in aqueous solutions across various pH levels. This fluorescence behavior, influenced by molecular aggregation and charge transfer effects, underscores the importance of these compounds in developing fluorescent markers and sensors (Matwijczuk et al., 2018).

Novel Fluorescent Complexes and Aggregation-Induced Emission A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes synthesized for examining their photophysical characteristics have demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). The effect of various substituents on the benzamide and phenyl-1,3,4-thiadiazole rings was analyzed, showcasing the potential of these compounds in fluorescent material development and AIE research (Zhang et al., 2017).

Future Directions

The future research directions could involve further exploration of the properties and potential applications of this compound, particularly given the importance of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVRLUYZXWCWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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